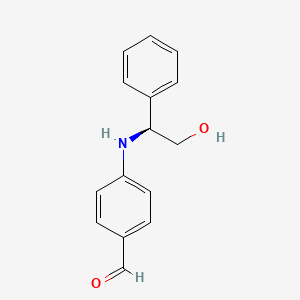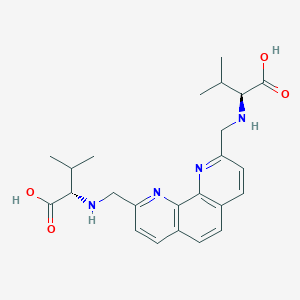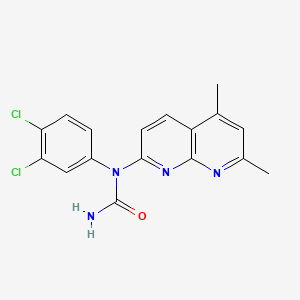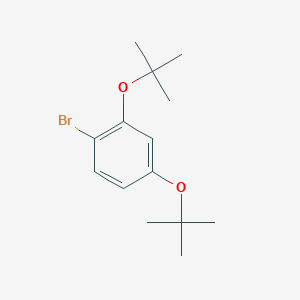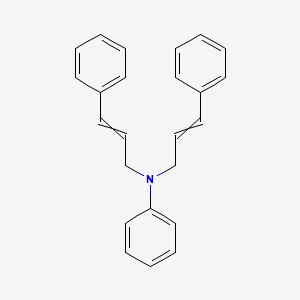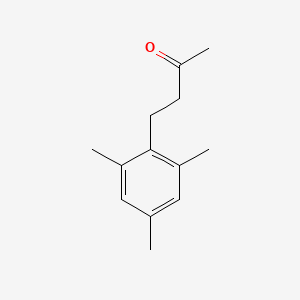
Diethyl (4,8-dimethylnona-1,3,7-trien-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (4,8-dimethylnona-1,3,7-trien-1-yl)phosphonate is an organic compound with the molecular formula C13H23O3P. It is a phosphonate ester derived from 4,8-dimethylnona-1,3,7-triene, a compound known for its high reactivity due to the presence of multiple double bonds and methyl groups. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4,8-dimethylnona-1,3,7-trien-1-yl)phosphonate typically involves the esterification of 4,8-dimethylnona-1,3,7-triene with diethyl phosphite. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction conditions often include a temperature range of 50-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions can lead to a more cost-effective and scalable process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl (4,8-dimethylnona-1,3,7-trien-1-yl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (4,8-dimethylnona-1,3,7-trien-1-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Diethyl (4,8-dimethylnona-1,3,7-trien-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways. The presence of multiple double bonds and ester groups in the molecule allows for diverse interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Diethyl (4,8-dimethylnona-1,3,7-trien-1-yl)phosphonate: Unique due to its specific structure and reactivity.
Diethyl (4,8-dimethylnona-1,3,7-trien-1-yl)phosphite: Similar but with different reactivity due to the presence of a phosphite group.
Diethyl (4,8-dimethylnona-1,3,7-trien-1-yl)phosphine: Another related compound with distinct chemical properties.
Uniqueness
This compound is unique due to its combination of multiple double bonds and ester groups, which confer high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
171780-75-9 |
|---|---|
Molecular Formula |
C15H27O3P |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-4,8-dimethylnona-1,3,7-triene |
InChI |
InChI=1S/C15H27O3P/c1-6-17-19(16,18-7-2)13-9-12-15(5)11-8-10-14(3)4/h9-10,12-13H,6-8,11H2,1-5H3 |
InChI Key |
CGALDTJFFJGXSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C=CC=C(C)CCC=C(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-4-[(triphenylmethyl)peroxy]pent-2-ynal](/img/structure/B15165021.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropionamide](/img/structure/B15165023.png)


![{1-Iodo-2-[(trimethylsilyl)ethynyl]pent-1-en-1-yl}(trimethyl)silane](/img/structure/B15165034.png)
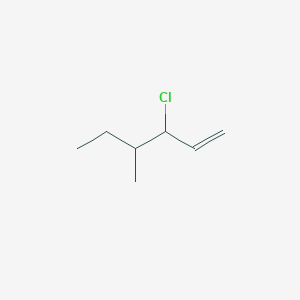
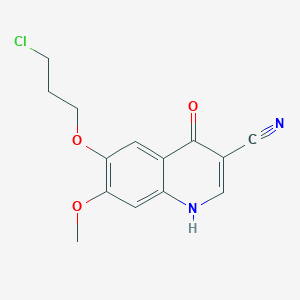
![1,7-Dioxaspiro[4.4]nonan-8-one, 3,4-bis(phenylmethoxy)-, (3R,4S,5R)-](/img/structure/B15165059.png)
